molecular formula C45H55N9O6 B1678037 Pralmorelin CAS No. 158861-67-7

Pralmorelin

Cat. No.: B1678037
CAS No.: 158861-67-7
M. Wt: 818.0 g/mol
InChI Key: HRNLPPBUBKMZMT-RDRUQFPZSA-N
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Biochemical Analysis

Biochemical Properties

Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . This compound also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, this compound has been shown to induce sensations of hunger and increase food intake in humans .

Molecular Mechanism

At the molecular level, this compound binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . This compound’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Acute administration of this compound markedly increases plasma growth hormone levels within minutes . The stability and degradation of this compound over longer periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by this compound include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, this compound’s effects on metabolic flux and metabolite levels are areas of active investigation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of this compound are critical factors that influence its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing this compound to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pralmorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pralmorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pralmorelin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Pralmorelin: this compound is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLPPBUBKMZMT-RDRUQFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032404
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158861-67-7
Record name Pralmorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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